The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone is described in the literature as a step in the synthesis of pioglitazone hydrochloride. [ [] ] The procedure involves a coupling reaction between a nitrobenzene derivative, specifically 1-chloro-4-nitrobenzene, and 2-(5-ethylpyridin-2-yl)ethanol. This reaction takes place in the presence of a base, such as sodium hydride or sodium hydroxide. [ [] ] The use of a nitrobenzene derivative with a leaving group, as opposed to other intermediates, is highlighted for reducing impurity formation and facilitating purification, leading to a higher purity of the desired product. [ [] ]
The primary chemical reaction involving 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone, as reported in the reviewed literature, is its reduction to form 4-[2-(5-ethylpyridin-2-yl)ethoxy]phenylamine. [ [] ] This reduction is a crucial step in the multi-step synthesis of pioglitazone hydrochloride. While the specific reducing agent is not explicitly mentioned, it is a critical transformation in achieving the final pharmaceutical compound.
The primary application of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone, based on the provided literature, is its utilization as a key intermediate in the synthesis of pioglitazone hydrochloride. [ [] ] This drug is used in the treatment of type 2 diabetes, highlighting the significance of this compound in pharmaceutical chemistry. [ [] ] The focus on its role as a synthetic intermediate underscores its importance in achieving a high yield and purity of the final pharmaceutical product.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: